molecular formula C5H7BrN4O B1384201 4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide CAS No. 287922-73-0

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide

Cat. No.: B1384201
CAS No.: 287922-73-0
M. Wt: 219.04 g/mol
InChI Key: BTHNJNKFWJQYTO-UHFFFAOYSA-N
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Description

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide is a useful research compound. Its molecular formula is C5H7BrN4O and its molecular weight is 219.04 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it may interact with enzymes involved in metabolic pathways, leading to alterations in the production of specific metabolites. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide to the target biomolecules .

Cellular Effects

The effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide can affect the expression of genes involved in critical cellular processes, thereby altering the overall cellular phenotype .

Molecular Mechanism

The molecular mechanism of action of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide involves its interaction with various biomolecules at the molecular level. This compound can bind to specific proteins, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Understanding the dosage effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of specific metabolites by inhibiting or activating enzymes involved in their production or degradation. For example, it may inhibit an enzyme in a metabolic pathway, leading to the accumulation of upstream metabolites and a decrease in downstream products. These effects on metabolic pathways can have significant implications for cellular function and overall organismal health .

Transport and Distribution

The transport and distribution of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide may localize to specific cellular compartments, where it exerts its effects. The localization and accumulation of this compound can influence its activity and overall efficacy in biochemical and cellular processes .

Subcellular Localization

The subcellular localization of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide may accumulate in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins. The subcellular localization of this compound is a key determinant of its biological activity and overall impact on cellular function .

Properties

IUPAC Name

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(8-10)5(7)9-11/h2,11H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHNJNKFWJQYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=NO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)/C(=N/O)/N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425519
Record name 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287922-73-0
Record name 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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